3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This is followed by N-alkylation using 2-methoxybenzyl chloride under basic conditions to introduce the phenylmethyl substituent. The final step involves methylation of the pyrazole nitrogen using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenylmethyl groups enhances its ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O2/c1-16-9-11(13(15-16)18-3)14-8-10-6-4-5-7-12(10)17-2/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
FCULTDKMUJHDRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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